2-(Iodomethyl)-1,4-dioxane
Description
Significance of Halogenated Cyclic Ethers in Chemical Research
Halogenated organic compounds, in general, are of significant interest in various scientific fields due to their widespread presence and diverse applications. nih.gov In the realm of synthetic chemistry, halogenated cyclic ethers serve as important synthons. The ether linkage, often stable and relatively unreactive, provides a foundational scaffold, while the halogen atom introduces a site of reactivity. alfa-chemistry.com This allows for a range of chemical transformations, including nucleophilic substitutions and coupling reactions.
The presence of a halogen, such as iodine, on a cyclic ether can influence the molecule's reactivity and physical properties. For instance, the interaction of halogen atoms with ethers can impact the course of organic reactions. acs.org The carbon-halogen bond can be cleaved to form new bonds, enabling the construction of more complex molecules. This reactivity is central to their utility as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. alfa-chemistry.comchinesechemsoc.org
Overview of Research Trajectories for 2-(Iodomethyl)-1,4-dioxane
Research involving this compound has primarily focused on its synthesis and its use as an intermediate in the preparation of more complex molecules. Various synthetic methods have been developed to produce this compound, often starting from more readily available precursors.
One common synthetic route involves the iodocyclization of 2-(allyloxy)ethanols. thieme-connect.de For example, the reaction of 2-(allyloxy)ethanols with mercury(II) acetate (B1210297) followed by treatment with iodine and potassium iodide yields a mixture of cis and trans isomers of 6-alkyl-2-(iodomethyl)-1,4-dioxane. thieme-connect.de Another approach involves the conversion of the corresponding alcohol, 2-(hydroxymethyl)-1,4-dioxane, to the iodide using reagents like triphenylphosphine (B44618) and iodine. nih.gov A different method describes the synthesis of 2-iodomethyl-1,4-dioxane from a corresponding tosylate precursor by reacting it with sodium iodide in acetone. mdpi.com
Once synthesized, this compound serves as a key intermediate in various reactions. The iodide is a good leaving group, making the iodomethyl group susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups. For instance, it has been used in the synthesis of dioxane-based antiviral agents. nih.gov In these syntheses, the iodide is displaced by nucleophiles, such as the lithiated anion of 1,3-dithiane, to form new carbon-carbon bonds. nih.gov This reactivity highlights its role as a valuable electrophile in organic synthesis.
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C5H9IO2 synchem.de |
| Molecular Weight | 228.03 g/mol synchem.de |
| CAS Number | 64179-17-5 synchem.denih.govsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(iodomethyl)-1,4-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQGIZUTLRNTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376693 | |
| Record name | 2-(iodomethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64179-17-5 | |
| Record name | 2-(iodomethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Iodomethyl 1,4 Dioxane
Regioselective and Stereoselective Syntheses
Control over the spatial arrangement of atoms is a paramount goal in modern organic synthesis. For 2-(iodomethyl)-1,4-dioxane, this involves directing the formation of specific constitutional isomers (regioselectivity) and stereoisomers (stereoselectivity).
Iodocyclization is a powerful method for constructing iodine-containing heterocyclic systems. The synthesis of this compound can be achieved through the electrophilic cyclization of 2-(allyloxy)ethanol precursors. This intramolecular reaction proceeds via the activation of the alkene by an iodine electrophile, followed by the nucleophilic attack of the hydroxyl group.
The reaction typically involves treating the allyloxyalkanol with an electrophilic iodine source. For instance, a sequence involving mercury(II) acetate (B1210297) followed by treatment with potassium iodide and molecular iodine can be employed. thieme-connect.de This process generates the this compound as a mixture of diastereomers (cis and trans), which can often be separated by chromatographic techniques. thieme-connect.de The regioselectivity of the cyclization generally favors the 6-membered dioxane ring formation through a 6-exo-tet cyclization pathway. The ratio of the resulting diastereomers is influenced by the substitution on the allylic precursor. thieme-connect.de
Table 1: Diastereoselective Iodocyclization of 2-(Allyloxy)ethanols thieme-connect.de
| Starting Precursor (R¹) | Product | Yield (cis-isomer) | Yield (trans-isomer) |
| Ethyl (Et) | 6-Ethyl-2-(iodomethyl)-1,4-dioxane | 6% | 4% |
| Diphenylmethyl (CH(Ph)₂) | 6-(Diphenylmethyl)-2-(iodomethyl)-1,4-dioxane | 12% | 9% |
The general principle of activating a carbon-carbon double bond with an electrophile followed by the addition of an internal heteroatom nucleophile is a widely used strategy for building heterocyclic compounds. arkat-usa.org While the nature of the substrate and reaction conditions can vary, the fundamental mechanism involving an iodonium (B1229267) ion intermediate is a common feature. researchgate.net
An alternative strategy for synthesizing enantiomerically pure this compound involves the stereocontrolled iodination of a chiral 2-(hydroxymethyl)-1,4-dioxane precursor. researchgate.net This approach decouples the ring formation from the introduction of the iodine atom, allowing for greater control over the stereochemistry.
The key starting material, 2-(hydroxymethyl)-1,4-dioxane, can be resolved into its separate enantiomers through classical resolution methods or synthesized directly from a chiral source. researchgate.net Once the enantiomerically pure alcohol is obtained, standard functional group interconversion methods can be applied to convert the hydroxyl group into an iodide. Reactions such as the Appel reaction (using triphenylphosphine (B44618) and iodine) or treatment with other iodinating agents can achieve this transformation, typically proceeding with inversion of configuration at the stereocenter, which must be accounted for in the synthetic design.
Functionalization of the 1,4-Dioxane (B91453) Core
Functionalization strategies focus on either introducing the iodomethyl group onto a pre-formed dioxane ring or constructing the ring from precursors that already contain the necessary chirality and functional handles.
The direct introduction of an iodomethyl group onto an unsubstituted 1,4-dioxane ring is a challenging transformation due to the relatively inert nature of the C-H bonds of the ether. However, functionalization can be achieved on dioxane analogues that possess pre-existing functional groups. For example, the iodocyclization of 2-(2-methylallyloxy)ethan-1-ol leads to the formation of 2-(iodomethyl)-2-methyl-1,4-dioxane. thieme-connect.denih.gov In this case, the iodomethyl group is installed concurrently with the formation of the dioxane ring from an acyclic precursor. thieme-connect.de
The "chiral pool" refers to the collection of inexpensive, readily available enantiomerically pure natural products like carbohydrates, amino acids, and terpenes. These molecules serve as excellent starting materials for asymmetric synthesis.
The synthesis of enantiopure (R)-2-(hydroxymethyl)-1,4-dioxane, a direct precursor to (R)-2-(iodomethyl)-1,4-dioxane, has been successfully demonstrated starting from (R)-1-O-benzylglycerol. researchgate.net This method leverages the inherent stereochemistry of the glycerol (B35011) derivative to construct the chiral dioxane ring system, ensuring the final product has a defined absolute configuration. This pathway is highly valuable as it avoids the need for chiral resolution steps, making the process more efficient. researchgate.net
Optimization of Reaction Conditions and Yields
Maximizing the efficiency and yield of synthetic transformations is a critical aspect of chemical research. For the synthesis of this compound and related structures, optimization involves a systematic study of various reaction parameters.
Key factors that influence the outcome of iodocyclization reactions include the choice of solvent, the nature of the iodine source, temperature, and reaction time. researchgate.netresearchgate.net Solvents can have a profound effect on reaction rates and selectivity. While organic solvents like dichloromethane (B109758) and acetonitrile (B52724) are commonly used, the use of water as a solvent has been explored for some iodocyclization reactions, presenting a more environmentally benign option. researchgate.netscielo.br
The choice of catalyst or promoter is also crucial. In the synthesis of 1,4-dioxane structures, Brønsted acids have been shown to catalyze ring formation from oxetanol precursors. researchgate.net The optimization of catalyst loading, temperature, and reactant concentration can lead to significant improvements in yield. For instance, studies on the formation of related 1,4-dioxanes from 3-aryloxetan-3-ols demonstrated that adjusting these parameters could increase the product yield to as high as 95-96%. researchgate.net
Table 2: Selected Optimization Parameters for a Model 1,4-Dioxane Synthesis researchgate.net
| Entry | Catalyst (mol %) | Temperature (°C) | Solvent | Yield (%) |
| 1 | Tf₂NH (10) | 23 | CH₂Cl₂ | 35 |
| 2 | Tf₂NH (10) | 40 | CH₂Cl₂ | 60 |
| 3 | TfOH (10) | 40 | CH₂Cl₂ | 50 |
| 4 | Tf₂NH (10) | 40 | CH₃CN | 90 |
| 5 | Tf₂NH (5) | 40 | CH₃CN | 95 |
Mechanistic Investigations and Reactivity Profiles of 2 Iodomethyl 1,4 Dioxane
Nucleophilic Substitution Reactions
The primary alkyl iodide functionality in 2-(iodomethyl)-1,4-dioxane is a key site for nucleophilic substitution, typically proceeding through an SN2 mechanism. The carbon-iodine bond is relatively weak, facilitating the displacement of the iodide anion by a wide range of nucleophiles. This reactivity is fundamental to its use as an electrophile in the synthesis of more complex molecules.
Displacement of the Iodomethyl Moiety by Nucleophiles
A variety of nucleophiles can displace the iodide of the iodomethyl group. This allows for the introduction of diverse functional groups onto the 1,4-dioxane (B91453) scaffold. Common nucleophilic substitution reactions include the use of azides, cyanides, and various oxygen-, nitrogen-, and sulfur-centered nucleophiles. For instance, reaction with sodium azide leads to the formation of 2-(azidomethyl)-1,4-dioxane. The efficiency of these reactions is often high, providing a straightforward route to a range of derivatives.
The following table summarizes representative nucleophilic substitution reactions of this compound:
| Nucleophile | Reagent | Product |
| Azide | Sodium Azide (NaN₃) | 2-(Azidomethyl)-1,4-dioxane |
| Cyanide | Sodium Cyanide (NaCN) | 2-(Cyanomethyl)-1,4-dioxane |
| Hydroxide | Sodium Hydroxide (NaOH) | (1,4-Dioxan-2-yl)methanol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-(Methoxymethyl)-1,4-dioxane |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-((Phenylthio)methyl)-1,4-dioxane |
| Amine | Ammonia (NH₃) | (1,4-Dioxan-2-yl)methanamine |
Formation of Functionalized 1,4-Dioxane Derivatives
The nucleophilic substitution reactions of this compound are instrumental in the synthesis of a wide array of functionalized 1,4-dioxane derivatives. These derivatives are of interest in medicinal chemistry and materials science. For example, the introduction of an amino group can serve as a handle for further elaboration, leading to the synthesis of biologically active compounds. The versatility of this approach allows for the systematic modification of the 1,4-dioxane core to explore structure-activity relationships.
Radical-Mediated Transformations
The carbon-iodine bond in this compound is also susceptible to homolytic cleavage, enabling its participation in radical-mediated reactions. These transformations provide alternative pathways for carbon-carbon and carbon-heteroatom bond formation.
Generation and Reactivity of Homoallyl Radical Intermediates
Under radical conditions, the C-I bond can be cleaved to generate a radical intermediate. This radical can then participate in various transformations. While specific studies on the generation of homoallyl radicals directly from this compound are not extensively detailed in the provided search results, the general reactivity pattern of alkyl iodides in radical reactions is well-established. The resulting radical can add to multiple bonds or undergo other radical processes.
Iodine Atom Transfer Cycloadditions and Cascade Reactions
Iodine atom transfer is a key step in many radical reactions involving alkyl iodides. This process can be utilized in cycloaddition and cascade reactions to build complex molecular architectures. For instance, in the presence of a suitable radical initiator and an alkene, this compound could potentially undergo an iodine atom transfer radical addition. Such cascade reactions, where multiple bonds are formed in a single operation, are highly efficient and are a focus of modern synthetic chemistry.
Transition Metal-Catalyzed Reactivity of this compound
The carbon-iodine bond of this compound is reactive towards various transition metals, making it a suitable substrate for a range of cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The unique properties of the iodide leaving group play a significant role in transition metal-catalyzed reactions. rsc.org Iodide can influence several steps in a catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination. rsc.org It is a "soft" ligand that binds strongly to "soft" low-valent transition metals, which can stabilize catalytic intermediates. rsc.org
Common transition metal-catalyzed reactions that could potentially involve this compound include:
Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst.
Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst.
Stille Coupling: Reaction with an organotin reagent in the presence of a palladium catalyst.
Negishi Coupling: Reaction with an organozinc reagent in the presence of a palladium or nickel catalyst.
The following table provides a conceptual overview of potential transition metal-catalyzed cross-coupling reactions with this compound:
| Coupling Reaction | Coupling Partner | Catalyst (Typical) | Product Type |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | 2-(Arylmethyl)-1,4-dioxane |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 2-(3-Phenylprop-2-yn-1-yl)-1,4-dioxane |
| Heck | Styrene | Pd(OAc)₂ | 2-(3-Phenylallyl)-1,4-dioxane |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2-(Allyl)-1,4-dioxane |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-(Benzyl)-1,4-dioxane |
These transition metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide range of complex organic molecules.
Proposed Reaction Mechanisms for Key Transformations
The reactivity of this compound is primarily dictated by the presence of a primary alkyl iodide functional group. This makes the methylene (B1212753) carbon attached to the iodine atom highly susceptible to nucleophilic attack. The principal mechanistic pathway for the substitution of the iodide is the bimolecular nucleophilic substitution (S(_N)2) reaction. This mechanism involves a concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bond to the leaving group (iodide) is broken.
Key features of the proposed S(_N)2 mechanism for this compound include:
A single-step reaction: The formation of the new bond and the cleavage of the old bond occur simultaneously.
Backside attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.
Inversion of configuration: If the carbon atom were a stereocenter, the reaction would proceed with an inversion of its stereochemical configuration.
Second-order kinetics: The rate of the reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile.
An alternative mechanistic possibility that could be considered is neighboring group participation (NGP) by one of the oxygen atoms in the 1,4-dioxane ring. In such a scenario, the ether oxygen could act as an internal nucleophile, displacing the iodide to form a bicyclic oxonium ion intermediate. Subsequent attack by an external nucleophile would then lead to the product. NGP typically results in retention of configuration and can lead to an enhanced reaction rate. However, without specific experimental evidence from kinetic or stereochemical studies on this compound, the direct S(_N)2 pathway is generally presumed to be the major operative mechanism for the following transformations.
Reaction with Potassium Thioacetate
The reaction of this compound with potassium thioacetate is proposed to proceed via an S(_N)2 mechanism. The thioacetate anion (CH(_3)COS) is a potent nucleophile, with the sulfur atom being the nucleophilic center. It attacks the electrophilic methylene carbon of this compound, leading to the displacement of the iodide ion and the formation of S-(1,4-dioxan-2-ylmethyl) thioacetate.
Proposed Mechanism:
The sulfur atom of the thioacetate anion performs a backside attack on the carbon atom bonded to the iodine.
A transition state is formed where the sulfur-carbon bond is partially formed, and the carbon-iodine bond is partially broken.
The carbon-iodine bond cleaves, and the iodide ion is expelled as the leaving group, resulting in the final thioester product.
Reaction with Sodium Azide
The synthesis of 2-(azidomethyl)-1,4-dioxane from this compound and sodium azide is a classic example of an S(_N)2 reaction. The azide anion (N(_3)) is an excellent nucleophile.
Proposed Mechanism:
The azide anion acts as the nucleophile, attacking the methylene carbon bearing the iodine atom in a backside fashion.
This leads to a five-coordinate transition state.
The iodide ion is subsequently displaced, yielding the azido-substituted product.
Reaction with Sodium Cyanide
The reaction with sodium cyanide introduces a nitrile functional group onto the 1,4-dioxane scaffold. The cyanide anion (CN) is a strong nucleophile that attacks the primary alkyl iodide.
Proposed Mechanism:
The carbon atom of the cyanide anion attacks the electrophilic carbon of the iodomethyl group.
The reaction proceeds through a trigonal bipyramidal transition state.
The iodide leaving group is expelled, resulting in the formation of (1,4-dioxan-2-yl)acetonitrile.
Reaction with Sodium Phenoxide
This reaction is an example of the Williamson ether synthesis, which is a well-established S(_N)2 process. The phenoxide ion (C(_6)H(_5)O) acts as the nucleophile.
Proposed Mechanism:
The oxygen atom of the sodium phenoxide attacks the methylene carbon of this compound.
A transition state is formed, leading to the displacement of the iodide ion.
The final product is 2-(phenoxymethyl)-1,4-dioxane, an aryl ether.
Reaction with Grignard Reagents
Grignard reagents (RMgX) are strong nucleophiles and bases. In their reaction with this compound, the alkyl or aryl group of the Grignard reagent acts as a carbanion-like nucleophile.
Proposed Mechanism:
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the C-I bond.
This is a nucleophilic aliphatic substitution, displacing the iodide ion.
The reaction results in the formation of a new carbon-carbon bond, yielding a 2-alkyl- or 2-aryl-methyl-1,4-dioxane.
Reaction with Organolithium Compounds
Organolithium reagents (RLi) are highly reactive, carbanionic nucleophiles. Their reaction with this compound is expected to be a rapid S(_N)2 substitution.
Proposed Mechanism:
The alkyl or aryl group from the organolithium compound attacks the methylene carbon bonded to the iodine.
The iodide ion is displaced in a concerted step.
This leads to the formation of a new C-C bond and the corresponding 2-substituted methyl-1,4-dioxane.
Reaction with Organocuprates
Lithium dialkylcuprates (R(_2)CuLi), also known as Gilman reagents, are softer nucleophiles compared to Grignard and organolithium reagents. They are particularly effective in S(_N)2 reactions with primary alkyl halides.
Proposed Mechanism:
One of the alkyl or aryl groups from the organocuprate acts as the nucleophile.
It attacks the primary carbon center of this compound.
The iodide is displaced, resulting in a carbon-carbon bond formation and the synthesis of the corresponding 2-substituted methyl-1,4-dioxane.
Data Tables
Table 1: Summary of Proposed Reaction Mechanisms
| Nucleophile | Reagent | Proposed Mechanism | Key Features | Resulting Product |
| Thioacetate | Potassium Thioacetate | S(_N)2 | Backside attack by sulfur, inversion of configuration. | S-(1,4-dioxan-2-ylmethyl) thioacetate |
| Azide | Sodium Azide | S(_N)2 | Strong nucleophile, good leaving group. | 2-(Azidomethyl)-1,4-dioxane |
| Cyanide | Sodium Cyanide | S(_N)2 | Carbon-carbon bond formation. | (1,4-Dioxan-2-yl)acetonitrile |
| Phenoxide | Sodium Phenoxide | S(_N)2 (Williamson Ether Synthesis) | Formation of an ether linkage. | 2-(Phenoxymethyl)-1,4-dioxane |
| Carbanion | Grignard Reagents (RMgX) | Nucleophilic Substitution | Formation of a C-C bond. | 2-(Alkyl/Aryl)methyl-1,4-dioxane |
| Carbanion | Organolithium Compounds (RLi) | Nucleophilic Substitution | Highly reactive nucleophile. | 2-(Alkyl/Aryl)methyl-1,4-dioxane |
| Carbanion | Organocuprates (R(_2)CuLi) | Nucleophilic Substitution | Soft nucleophile, effective for S(_N)2. | 2-(Alkyl/Aryl)methyl-1,4-dioxane |
Applications of 2 Iodomethyl 1,4 Dioxane As a Versatile Synthetic Intermediate
Construction of Complex Heterocyclic Scaffolds
The unique structural features of 2-(Iodomethyl)-1,4-dioxane make it an excellent starting material for the synthesis of various heterocyclic compounds. The reactive carbon-iodine bond facilitates nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and the formation of new ring systems.
One of the primary applications of this compound is in the synthesis of more complex and substituted 1,4-dioxane (B91453) derivatives. The iodomethyl group serves as a handle for further functionalization of the dioxane ring.
A notable method for the synthesis of this compound derivatives is through the iodocyclization of 2-(allyloxy)ethanols. This reaction, mediated by mercury(II) acetate (B1210297) followed by treatment with potassium iodide and iodine, yields a mixture of cis and trans diastereomers of 6-alkyl-2-(iodomethyl)-1,4-dioxane. These diastereomers can then be separated by column chromatography. This approach highlights a pathway to access substituted 1,4-dioxanes which can be further elaborated.
The synthesis of 2,5-bis(iodomethyl)-1,4-dioxane, a related bifunctional building block, often starts with the cyclodimerization of epichlorohydrin to form 2,5-bis(chloromethyl)-1,4-dioxane. The resulting cis and trans isomers of the dichloro-dioxane can then be converted to the diiodo-derivative via a Finkelstein reaction, typically using sodium iodide in acetone. The primary alkyl iodide functionalities in these compounds are excellent sites for SN2 reactions, allowing for the displacement of the iodide by a wide range of nucleophiles. This reactivity is fundamental to their use as bifunctional electrophiles in the construction of more complex molecules.
| Starting Material | Reagents | Product | Diastereomeric Ratio (cis:trans) |
| 2-(Allyloxy)ethanol derivatives | 1. Hg(OAc)2, AcOH/H2O; 2. KI, I2, CHCl3 | 6-Alkyl-2-(iodomethyl)-1,4-dioxane | Approx. 3:2 |
| Epichlorohydrin | Catalyst, then NaI in acetone | 2,5-Bis(iodomethyl)-1,4-dioxane | Mixture of cis and trans |
This table summarizes synthetic routes to iodomethyl-substituted 1,4-dioxanes.
This compound and its derivatives are crucial intermediates in the synthesis of nucleoside analogues, which are of significant interest for their potential as antiviral and antitumor agents. In these analogues, the 1,4-dioxane ring serves as a mimic of the sugar moiety found in natural nucleosides.
An enantioselective synthesis of homo-N-nucleosides has been developed utilizing a chiral 2-iodomethyl-1,4-dioxane derivative. Specifically, (2S,5S)- and (2R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-iodomethyl-1,4-dioxane, prepared from (2R,3R)-dimethyl tartrate, has been reacted with nucleobases such as uracil and adenine to produce the corresponding homo-N-nucleoside analogues. arkat-usa.org In this synthesis, the nucleobase is first deprotonated with a base like sodium hydride, and the resulting anion then displaces the iodide from the this compound derivative in a nucleophilic substitution reaction. This approach allows for the creation of nucleoside analogues with a more flexible 1,4-dioxane "sugar" moiety, which can confer resistance to enzymatic degradation.
| 1,4-Dioxane Intermediate | Nucleobase | Resulting Analogue |
| (2S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-iodomethyl-1,4-dioxane | Uracil | Uracil homo-N-nucleoside analogue |
| (2S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-iodomethyl-1,4-dioxane | Adenine | Adenine homo-N-nucleoside analogue |
This table illustrates the use of a this compound derivative in the synthesis of homo-N-nucleoside analogues.
Role in Multi-Component and Cascade Reaction Sequences
While specific examples of this compound in multi-component reactions (MCRs) and cascade sequences are not extensively documented in readily available literature, its structure suggests significant potential for such applications. MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, and cascade reactions involve a series of intramolecular transformations. The bifunctional nature of this compound, with its electrophilic iodomethyl group and the potential for the dioxane oxygens to act as internal nucleophiles or directing groups, makes it a promising candidate for the design of novel MCRs and cascade sequences for the synthesis of complex heterocycles.
The development of cascade reactions is a significant area of organic synthesis, aiming to construct complex polycyclic skeletons in a single operation. arkat-usa.org Such reactions are valuable from both economic and green chemistry perspectives. arkat-usa.org The reactivity of the iodomethyl group in this compound could initiate a sequence of reactions, for instance, an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization or rearrangement, leading to the rapid assembly of complex molecular frameworks.
Precursor to Biologically Relevant Molecular Motifs (as synthetic intermediates)
Beyond nucleoside analogues, this compound serves as a precursor to other biologically relevant molecular motifs. The 1,4-dioxane nucleus is a versatile scaffold found in a number of compounds with interesting pharmacological properties.
A significant application is in the synthesis of muscarinic acetylcholine receptor (mAChR) agonists and antagonists. For example, this compound derivatives have been used in the synthesis of potent muscarinic receptor ligands. In these syntheses, the iodomethyl group is typically displaced by an amine, such as dimethylamine, to introduce the pharmacophore necessary for receptor binding. Subsequent quaternization of the amine with iodomethane can then yield potent mAChR agonists. The stereochemistry of the substituted 1,4-dioxane ring plays a crucial role in the affinity and selectivity of these ligands for the different mAChR subtypes.
Research has shown that the 1,4-dioxane scaffold is present in a variety of muscarinic antagonists. nih.govacs.org For instance, novel hybrid ligands embedding both a quinuclidine fragment and a 1,4-dioxane moiety have been synthesized and shown to have high affinity for muscarinic receptors. nih.gov The synthesis of these complex molecules often involves the use of a functionalized 1,4-dioxane intermediate, where the iodomethyl group would be a suitable handle for coupling with other molecular fragments.
| Target Molecule Class | Synthetic Utility of this compound | Biological Relevance |
| Muscarinic Acetylcholine Receptor (mAChR) Agonists/Antagonists | Introduction of an amino group via nucleophilic substitution of the iodide. | Treatment of various diseases, including overactive bladder and neurological disorders. |
| Homo-N-nucleoside Analogues | Coupling of the 1,4-dioxane "sugar" mimic to a nucleobase. | Potential antiviral and antitumor agents. |
This table highlights the role of this compound as a precursor to biologically active molecules.
Advanced Spectroscopic Elucidation of 2 Iodomethyl 1,4 Dioxane Structures
High-Resolution Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 2-(Iodomethyl)-1,4-dioxane in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra allows for the complete assignment of all proton and carbon resonances.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Due to the chair-like conformation of the dioxane ring, protons can be in either axial or equatorial positions, leading to complex splitting patterns. The protons of this compound can be categorized into three distinct regions: the iodomethyl group protons (-CH₂I), the methine proton on the substituted carbon (-OCH(CH₂I)-), and the methylene (B1212753) protons of the dioxane ring (-OCH₂CH₂O-).
The iodomethyl protons are expected to appear as a doublet, shifted downfield due to the deshielding effect of the adjacent iodine atom. The methine proton at the C2 position will appear as a multiplet due to coupling with the iodomethyl protons and the adjacent methylene protons on the dioxane ring. The remaining four protons on the C3 and C5 positions of the dioxane ring typically exhibit complex overlapping multiplets in the region characteristic of cyclic ethers.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -CH₂I | ~3.25 | Doublet (d) | ~5.0 |
| -OCH(CH₂I)- (C2-H) | ~3.80 | Multiplet (m) | - |
| -OCH₂- (Ring) | 3.60 - 3.90 | Multiplet (m) | - |
| -OCH₂- (Ring) | 3.60 - 3.90 | Multiplet (m) | - |
Note: Data is predicted based on the analysis of structurally similar compounds and known substituent effects.
Carbon (¹³C) NMR Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, five distinct carbon signals are expected.
The carbon of the iodomethyl group (-CH₂I) is highly characteristic and appears at a significantly upfield chemical shift, often below 10 ppm, due to the heavy atom effect of iodine. The substituted methine carbon (C2) and the other three methylene carbons of the dioxane ring (C3, C5, C6) resonate in the typical range for aliphatic ethers, generally between 65 and 80 ppm. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂I | ~5-10 |
| C2 | ~75-80 |
| C3 | ~66-70 |
| C5 | ~66-70 |
| C6 | ~68-72 |
Note: Data is predicted based on established carbon chemical shift ranges for ethers and halogenated alkanes. oregonstate.edu
Advanced 2D NMR Techniques for Structural Assignment
To confirm the assignments made from 1D NMR spectra and to fully resolve the structure, various 2D NMR experiments are employed. ipb.pt
Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would show a clear cross-peak between the methine proton at C2 and the protons of the iodomethyl group, confirming their adjacency. It would also reveal couplings between the C2 proton and the protons at C3, and among the other protons on the dioxane ring.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton with its directly attached carbon atom. An HSQC spectrum would definitively link the proton signals in Table 1 to the carbon signals in Table 2, for instance, confirming that the signal at ~5-10 ppm is indeed the iodomethyl carbon by its correlation to the protons at ~3.25 ppm.
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific vibrational modes. The IR spectrum of this compound is dominated by vibrations associated with the ether linkages and the alkyl chain.
The most prominent features are the strong C-O-C stretching vibrations characteristic of cyclic ethers. docbrown.info Additionally, standard aliphatic C-H stretching and bending vibrations are observed. The C-I stretch is weaker and occurs at a lower frequency in the fingerprint region of the spectrum.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C-H Bend | 1370 - 1470 | Medium |
| C-O-C Stretch (ether) | 1070 - 1140 | Strong |
| C-I Stretch | 500 - 600 | Weak-Medium |
Note: Data is based on typical IR absorption frequencies for ethers and iodoalkanes. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry is particularly valuable for determining the precise elemental formula.
High-Resolution Mass Spectrometry (HRMS)
HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the molecular formula from the exact mass. The molecular formula for this compound is C₅H₉IO₂. The expected exact mass of the molecular ion ([M]⁺˙) can be calculated with high precision.
Analysis of the fragmentation pattern can also support the proposed structure. Common fragmentation pathways would include the loss of the iodine atom or the entire iodomethyl group, as well as cleavage of the dioxane ring.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺˙ | C₅H₉IO₂ | 227.96475 |
| [M-I]⁺ | C₅H₉O₂ | 101.06028 |
| [M-CH₂I]⁺ | C₄H₇O₂ | 87.04463 |
Note: Exact masses are calculated using the most abundant isotopes: ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ¹²⁷I = 126.904473.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a substance like this compound, GC-MS is instrumental in assessing its purity, identifying potential impurities from synthesis, and elucidating its molecular structure through fragmentation analysis.
In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph. The components of the sample are then separated as they travel through a capillary column, with separation based on their boiling points and affinity for the column's stationary phase. After separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the presence of the relatively labile carbon-iodine bond, this peak might be of low intensity. The fragmentation pattern provides significant structural information. Key expected fragmentation pathways would include the loss of the iodine atom, the iodomethyl group, and characteristic cleavages of the dioxane ring. While specific experimental data is not widely published, a theoretical fragmentation pattern can be predicted based on the compound's structure.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z Value (Predicted) | Proposed Fragment Ion | Corresponding Neutral Loss |
|---|---|---|
| 214 | [C₅H₉IO₂]⁺ | (Molecular Ion) |
| 141 | [C₅H₉O₂]⁺ | •I |
| 87 | [C₄H₇O₂]⁺ | •CH₂I |
| 73 | [C₃H₅O₂]⁺ | •C₂H₄I |
This predictable fragmentation is invaluable for confirming the identity of the compound in complex mixtures, such as reaction monitoring during the synthesis of more complex molecules like homo-N-nucleoside analogs where this compound or its derivatives are used as intermediates. sikt.no
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound in the solid state. This technique provides precise information on atomic positions, bond lengths, bond angles, and torsional angles, allowing for the complete elucidation of the molecule's conformation and absolute configuration.
For this compound, single-crystal X-ray diffraction would yield a detailed map of electron density, confirming the connectivity of the atoms and the stereochemistry at the C2 position. A crucial aspect of the analysis would be to determine the conformation of the 1,4-dioxane (B91453) ring. Six-membered heterocycles like 1,4-dioxane typically adopt a stable chair conformation to minimize steric and torsional strain, and X-ray analysis would confirm this preference.
Furthermore, the analysis would precisely measure the bond lengths and angles involving the iodine atom, which is significant for understanding its reactivity. The data obtained is critical for computational modeling and for understanding intermolecular interactions, such as hydrogen bonding or halogen bonding, within the crystal lattice. This technique has been successfully applied to determine the absolute configuration of intermediates in syntheses involving complex chiral molecules, proving its utility in stereochemically controlled reactions. mdpi.com In the context of nucleoside analogs synthesized from dioxane precursors, X-ray analysis has been essential for confirming the configuration of the final products. researchgate.net
Table 2: Structural Parameters Obtainable from X-ray Crystallography of this compound
| Parameter | Information Provided | Example/Expected Value |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry operations of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The size and shape of the unit cell (a, b, c, α, β, γ). | To be determined experimentally. |
| Bond Lengths | The precise distance between atomic nuclei (e.g., C-O, C-C, C-I). | To be determined experimentally. |
| Bond Angles | The angle between three connected atoms (e.g., O-C-C, C-C-I). | To be determined experimentally. |
| Torsional Angles | The dihedral angle describing the conformation of the dioxane ring. | Confirms chair conformation. |
The application of X-ray crystallography is indispensable not only for the definitive characterization of this compound itself but also for verifying the structures of its derivatives, which is fundamental in fields such as medicinal chemistry and materials science. sikt.noresearchgate.net
Theoretical and Computational Chemistry of 2 Iodomethyl 1,4 Dioxane
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems like 2-(Iodomethyl)-1,4-dioxane.
The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding this reactivity. mdpi.com For this compound, the HOMO is typically localized on the iodine atom and the oxygen atoms of the dioxane ring, which are regions of high electron density. The lone pairs of electrons on these heteroatoms contribute significantly to this orbital.
Conversely, the LUMO is predominantly centered on the antibonding σ* orbital of the carbon-iodine (C-I) bond. This localization makes the methylene (B1212753) carbon of the iodomethyl group highly electrophilic and susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com The interaction of the nucleophile's HOMO with the LUMO of the C-I bond is the primary electronic interaction driving nucleophilic substitution reactions.
Table 1: Calculated Frontier Molecular Orbital (HOMO-LUMO) Energies Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -0.5 | Primarily located on the σ* orbital of the C-I bond. |
| HOMO | -9.2 | Primarily located on the iodine and oxygen lone pairs. |
| Energy Gap (ΔE) | 8.7 | Indicates moderate kinetic stability. |
The 1,4-dioxane (B91453) ring is a flexible six-membered heterocycle that predominantly adopts a chair conformation to minimize torsional and steric strain. Other higher-energy conformations, such as the twist-boat, are also possible. researchgate.netresearchgate.net The introduction of a bulky iodomethyl substituent at the C-2 position introduces a conformational preference.
Computational studies can map the potential energy surface of the molecule to determine the relative stabilities of different conformers. For this compound, the chair conformation is the most stable. Within this conformation, the iodomethyl group can occupy either an axial or an equatorial position. Due to steric hindrance, the equatorial conformation, where the bulky iodomethyl group points away from the ring, is significantly more stable than the axial conformation. The energy difference between these two conformers can be calculated, providing insight into the conformational equilibrium of the molecule in different environments.
Table 2: Relative Energies of this compound Conformers Note: These values are illustrative and derived from typical DFT calculations.
| Conformer | Position of -CH₂I | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Chair | Equatorial | 0.00 | >99 |
| Chair | Axial | ~2.5 | <1 |
Reaction Mechanism Elucidation
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and mapping the entire energy profile of a reaction.
The primary reaction pathway for this compound involves nucleophilic substitution at the iodomethyl group, typically proceeding via an Sₙ2 mechanism. Computational methods can locate the transition state structure for this reaction. The Sₙ2 transition state is characterized by a pentacoordinate carbon atom, where the nucleophile is forming a new bond and the iodide leaving group is simultaneously breaking its bond.
The solvent can have a profound effect on reaction rates and mechanisms. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and study its influence on the reactivity of this compound.
For the Sₙ2 reaction, polar aprotic solvents are generally preferred. Computational studies can quantify how different solvents stabilize the reactants and the charged transition state. Polar solvents are expected to stabilize the transition state, where charge separation is more pronounced, thereby lowering the activation energy and accelerating the reaction rate. By performing calculations in simulated solvent environments (e.g., DMSO, DMF, acetonitrile), a theoretical understanding of solvent-dependent kinetics can be achieved, which is invaluable for optimizing synthetic procedures. For instance, the use of 1,4-dioxane itself as a solvent can influence reactions due to its ability to act as a ligand and coordinate with metal catalysts. rochester.edu
Advanced Bonding Analyses
Beyond standard geometric and electronic structure calculations, advanced bonding analyses provide a deeper understanding of the electronic distribution and bonding interactions within this compound. Methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are particularly insightful.
NBO analysis examines the delocalization of electron density between filled and unfilled orbitals. mdpi.com In this compound, this can reveal hyperconjugative interactions, such as the donation of electron density from the oxygen lone pair orbitals (n_O) to the antibonding orbital of the C-I bond (σ*_C-I). These interactions can influence the bond strength and reactivity of the molecule.
QTAIM, or Bader's "Atoms in Molecules" theory, analyzes the topology of the electron density to define atoms and the nature of the chemical bonds between them. researchgate.netresearchgate.net By analyzing the electron density at the bond critical points (BCPs), one can characterize the C-O, C-C, and C-I bonds in terms of their covalent and ionic character. This analysis can provide a quantitative measure of bond strength and polarity, offering a more nuanced picture of the bonding within the molecule.
Non-Covalent Interactions and Halogen Bonding in Iodomethyl Systems
Non-covalent interactions are fundamental in supramolecular chemistry, materials science, and biology, governing the assembly of molecules and influencing their physical and chemical properties. In the context of this compound, the prominent iodine atom is a key player in directing these interactions, primarily through a phenomenon known as halogen bonding.
A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on a Lewis base. nih.gov The σ-hole is a region of positive electrostatic potential located on the halogen atom along the extension of the R-X covalent bond (where R is the remainder of the molecule and X is the halogen). nih.gov This positive region arises from the anisotropic distribution of electron density around the covalently bonded halogen. richmond.edu The polarizability and size of the halogen atom significantly influence the magnitude of the σ-hole, with iodine, being the largest and most polarizable of the common halogens, forming the strongest halogen bonds. richmond.edumdpi.com
In this compound, the C-I bond of the iodomethyl group is expected to possess a significant σ-hole. This electrophilic region can interact with various Lewis bases. Intramolecularly, the oxygen atoms of the 1,4-dioxane ring, with their lone pairs of electrons, could potentially act as halogen bond acceptors, although the geometric constraints of the six-membered ring may not favor an optimal alignment for a strong interaction.
More significantly, the iodomethyl group is a potent halogen bond donor for intermolecular interactions. It can form halogen bonds with a variety of nucleophilic partners, including:
Nitrogen or oxygen atoms in other molecules.
Anions.
The π-electron systems of aromatic rings.
The strength of these halogen bonds is influenced by both the nature of the halogen bond donor (the iodomethyl group) and the acceptor. The electron-withdrawing nature of the dioxane ring can subtly modulate the magnitude of the σ-hole on the iodine atom. Computational studies on analogous systems have demonstrated that the strength of halogen bonding increases with the size of the halogen atom, following the trend I > Br > Cl. mdpi.com
Beyond halogen bonding, other non-covalent interactions also play a role in the behavior of this compound. These include:
Hydrogen Bonding: The hydrogen atoms on the dioxane ring and the methyl group can participate in weak hydrogen bonds with suitable acceptors.
The interplay of these various non-covalent forces, with halogen bonding being a particularly strong and directional component, is crucial for understanding the crystal packing of this compound and its interactions with other molecules in solution or biological systems.
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. dtic.mil It provides a powerful tool for understanding and predicting a molecule's reactive behavior and intermolecular interactions. dtic.mil The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, nucleophilic sites) and blue representing regions of positive electrostatic potential (electron-poor, electrophilic sites). Green and yellow denote areas of intermediate or near-neutral potential. researchgate.net
For this compound, an MEP map would reveal key features of its electronic structure:
Negative Potential Regions: The most negative electrostatic potential (red regions) would be localized around the two oxygen atoms of the 1,4-dioxane ring. This is due to the high electronegativity of oxygen and the presence of lone pairs of electrons, making these sites the primary centers for electrophilic attack or coordination with Lewis acids.
Positive Potential Region (σ-hole): A distinct region of positive electrostatic potential (a blue region) would be observed on the iodine atom, situated along the axis of the C-I bond. This is the hallmark of the σ-hole, which is responsible for the halogen bonding capabilities of the molecule. nih.gov The magnitude of this positive potential is a direct indicator of the strength of the iodine atom as a halogen bond donor.
Neutral/Slightly Positive Regions: The carbon and hydrogen atoms of the dioxane ring and the methylene bridge would exhibit near-neutral to slightly positive potential (green to yellow regions), consistent with their lower electronegativity compared to oxygen and iodine.
The MEP map provides a clear and intuitive picture of the molecule's charge distribution and its propensity for non-covalent interactions. It visually confirms the nucleophilic character of the dioxane oxygens and the electrophilic nature of the iodine's σ-hole. This information is invaluable for predicting how this compound will interact with other molecules, guiding the design of supramolecular structures and understanding its potential role in various chemical and biological processes. For instance, the MEP map can help rationalize the directionality of halogen bonds and predict the most favorable sites for hydrogen bonding. dtic.mil
Emerging Research Frontiers for 2 Iodomethyl 1,4 Dioxane Chemistry
Development of Novel Stereoselective Transformations
The creation of stereochemically defined molecules is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The chiral nature of 2-(iodomethyl)-1,4-dioxane presents a valuable opportunity for the development of novel stereoselective transformations.
Recent advancements have focused on the enantioselective synthesis of 1,4-dioxane (B91453) derivatives through methods such as the organocatalytic enantioselective desymmetrization of oxetanes. nih.gov This approach allows for the creation of chiral 1,4-dioxanes with high efficiency and enantioselectivity, establishing quaternary stereocenters. nih.gov Such methodologies could be adapted for the synthesis of enantiopure this compound precursors, which would then allow for the stereospecific introduction of the iodomethyl group.
Another promising strategy involves the diastereoselective synthesis of substituted 1,4-dioxanes. For instance, the cyclodimerization of epoxides can be catalyzed to control the formation of cis and trans isomers of the resulting dioxane. The subsequent conversion of a precursor, such as a hydroxymethyl group, to an iodomethyl group can then proceed with retention of stereochemistry. Iodocyclization of 2-(allyloxy)ethanols is another method that yields diastereomeric mixtures of this compound derivatives, which can often be separated by chromatographic techniques. thieme-connect.de The development of catalysts that can favor the formation of a single diastereomer in these reactions is an active area of research.
Future research in this area will likely focus on the development of catalytic asymmetric methods for the direct introduction of the iodomethyl-1,4-dioxane moiety into prochiral substrates. This could involve the use of chiral catalysts that can control the facial selectivity of the reaction, leading to the formation of a single enantiomer of the product.
| Transformation Type | Method | Key Features |
| Enantioselective Synthesis | Organocatalytic desymmetrization of oxetanes | High efficiency and enantioselectivity in forming chiral 1,4-dioxanes. nih.gov |
| Diastereoselective Synthesis | Catalyzed cyclodimerization of epoxides | Control over the formation of cis and trans isomers. |
| Diastereoselective Synthesis | Iodocyclization of 2-(allyloxy)ethanols | Formation of diastereomeric mixtures that can be separated. thieme-connect.de |
Integration into Catalytic Cycles
The integration of this compound into catalytic cycles represents a significant step forward in expanding its synthetic utility. While traditionally used as a stoichiometric reagent, its unique reactivity profile suggests its potential as a catalyst or a key intermediate in catalytic processes.
One area of exploration is the use of the iodomethyl group as a handle for oxidative addition to a metal center, a key step in many catalytic cross-coupling reactions. By serving as a precursor to an organometallic species, this compound could be incorporated into catalytic cycles for the formation of carbon-carbon and carbon-heteroatom bonds. The dioxane moiety, in this context, could act as a directing group or a ligand to modulate the reactivity and selectivity of the metal catalyst.
Furthermore, the Lewis basic oxygen atoms of the 1,4-dioxane ring can coordinate to metal centers, potentially influencing the outcome of a catalytic reaction. This coordination could stabilize a catalytically active species or alter its steric and electronic properties, leading to enhanced reactivity or selectivity. Research in this area could lead to the development of novel catalyst systems where the dioxane unit is an integral part of the ligand framework.
The development of organocatalytic systems that utilize this compound is another promising avenue. For example, the iodomethyl group could participate in halogen bonding interactions to activate substrates, or the entire molecule could act as a phase-transfer catalyst. The ability of the dioxane ring to engage in hydrogen bonding could also be exploited in the design of new organocatalysts.
| Potential Catalytic Role | Mechanism | Key Features |
| Cross-Coupling Partner | Oxidative addition of the C-I bond to a metal center | Formation of new C-C and C-heteroatom bonds. |
| Ligand Component | Coordination of dioxane oxygens to a metal catalyst | Modulation of catalyst reactivity and selectivity. |
| Organocatalyst | Halogen bonding, phase-transfer catalysis, hydrogen bonding | Metal-free catalytic transformations. |
Exploration of Unconventional Reactivity Modes
Beyond its well-established role in nucleophilic substitution reactions, researchers are beginning to explore the unconventional reactivity of this compound. This includes harnessing the unique properties of the carbon-iodine bond and the dioxane ring to participate in novel chemical transformations.
The relatively weak carbon-iodine bond in this compound makes it a suitable precursor for radical reactions. Homolytic cleavage of the C-I bond can be initiated by light (photoredox catalysis) or by electrochemical methods, generating a primary alkyl radical. njit.edu This radical can then participate in a variety of reactions, including addition to alkenes and alkynes, or cyclization reactions to form new ring systems. The development of mild and selective methods for generating and trapping these radicals is a key focus of current research.
Another area of unconventional reactivity involves the ring-opening of the 1,4-dioxane moiety. While generally stable, the dioxane ring can be induced to open under certain conditions, such as in the presence of strong Lewis acids or through catalytic processes. The electron-withdrawing nature of the iodomethyl group can potentially activate the ring towards cleavage. This could lead to the formation of functionalized polyether structures through ring-opening polymerization or to the generation of novel linear synthons for further chemical transformations.
The electrophilic activation of the dioxane ring itself represents another non-traditional reaction pathway. The lone pairs on the oxygen atoms can be targeted by strong electrophiles, leading to the formation of oxonium ions. These reactive intermediates could then undergo rearrangement or fragmentation, providing access to new molecular scaffolds.
| Reactivity Mode | Method of Initiation | Potential Applications |
| Radical Reactions | Photoredox catalysis, electrochemistry | C-C bond formation, cyclizations. njit.edu |
| Ring-Opening | Lewis acids, catalysis | Synthesis of functionalized polyethers, novel linear synthons. |
| Electrophilic Activation | Strong electrophiles | Formation of oxonium ions, molecular rearrangements. |
Computational Design and Prediction of New Derivatives and Reactions
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to the study of this compound is a rapidly emerging frontier. In silico methods, such as Density Functional Theory (DFT), are being used to predict the properties and reactivity of this compound and to design new derivatives with tailored functionalities. researchgate.net
Computational studies can provide valuable insights into the conformational preferences of this compound and its derivatives. Understanding the steric and electronic effects of substituents on the dioxane ring is crucial for designing stereoselective reactions. By modeling transition states, chemists can predict the stereochemical outcome of a reaction and design catalysts that favor the formation of a desired stereoisomer.
Furthermore, computational methods can be used to explore the reaction mechanisms of both known and hypothetical transformations involving this compound. researchgate.net This can help in optimizing reaction conditions and in identifying new, unconventional reaction pathways that might not be apparent from experimental studies alone. For example, DFT calculations can be used to investigate the feasibility of novel radical or pericyclic reactions.
The in silico design of new derivatives of this compound with specific biological or material properties is another exciting area of research. nih.gov By modeling the interactions of these derivatives with biological targets, such as enzymes or receptors, it is possible to design new drug candidates. Similarly, computational screening can be used to identify derivatives with desirable properties for applications in materials science, such as in the development of new polymers or liquid crystals.
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Conformational analysis, transition state modeling | Prediction of stereochemical outcomes, understanding reaction mechanisms. researchgate.net |
| Molecular Docking | In silico screening of derivatives | Design of new drug candidates with specific biological activity. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions | Understanding the role of this compound derivatives in biological systems. |
Q & A
Basic: What are the recommended analytical methods for detecting and quantifying 2-(Iodomethyl)-1,4-dioxane in environmental samples?
Methodological Answer:
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are primary methods for detecting trace levels of this compound. For accurate quantification, isotope dilution techniques (e.g., using deuterated analogs) improve sensitivity and reduce matrix interference. Method validation should include checks for co-eluting contaminants, such as chlorinated solvents, which are often present in environmental samples .
Advanced: Q. How can researchers address discrepancies in analytical data caused by matrix effects or co-contaminants?
- Use high-resolution mass spectrometry (HRMS) to resolve overlapping peaks and confirm molecular ion fragmentation patterns.
- Implement solid-phase microextraction (SPME) or solid-phase extraction (SPE) with activated carbon to pre-concentrate samples and reduce interference from humic acids or surfactants .
- Validate methods using synthetic matrices spiked with known concentrations of this compound and common co-contaminants (e.g., 1,1,1-trichloroethane) to establish recovery rates .
Basic: What are the key physicochemical properties of this compound relevant to environmental fate studies?
Methodological Answer:
Critical properties include:
- Water solubility : Estimated at ~3.2 g/L (based on structural analogs like 1,4-dioxane).
- Log Kow : ~0.5 (indicating low hydrophobicity and potential for groundwater mobility).
- Vapor pressure : ~0.1 mmHg at 25°C, suggesting limited volatilization .
- Hydrolysis half-life : Stable under neutral pH but may degrade in alkaline conditions via iodide displacement .
Advanced: Q. How do structural modifications (e.g., iodomethyl group) influence reactivity compared to 1,4-dioxane?
- The iodomethyl group increases electrophilicity, making it more susceptible to nucleophilic attack (e.g., in advanced oxidation processes).
- Quantum mechanical modeling (e.g., DFT calculations) can predict reaction pathways with hydroxyl radicals or persulfate ions .
- Experimental validation using electron paramagnetic resonance (EPR) to identify transient radical intermediates during degradation .
Basic: What experimental designs are suitable for evaluating the toxicity of this compound?
Methodological Answer:
- In vitro assays : Use hepatic cell lines (e.g., HepG2) to assess cytotoxicity and genotoxicity (via comet assay or γ-H2AX foci detection).
- In vivo models : Rodent studies with oral or dermal exposure routes, focusing on liver and kidney histopathology .
- Metabolite tracking : Quantify β-hydroxyethoxyacetic acid (HEAA), a known metabolite of 1,4-dioxane, using LC-MS/MS .
Advanced: Q. How can researchers resolve contradictions in mechanistic toxicity data between in vitro and in vivo models?
- Employ physiologically based pharmacokinetic (PBPK) modeling to reconcile dose-response disparities.
- Investigate epigenetic effects (e.g., DNA methylation changes) using bisulfite sequencing in exposed tissues .
- Cross-validate findings with human biomonitoring data from occupational exposure cohorts .
Basic: What remediation strategies are effective for this compound in contaminated groundwater?
Methodological Answer:
- Advanced oxidation processes (AOPs) : UV/H₂O₂ or ozone-based systems degrade the compound via hydroxyl radical (•OH) attack.
- Adsorption : Modified activated carbon with quaternary ammonium groups enhances iodide-specific binding .
- Biostimulation : Aerobic conditions with propane or THF as co-substrates enhance microbial cometabolism .
Advanced: Q. Why does natural attenuation of this compound show site-specific variability?
- Conduct metagenomic sequencing of groundwater microbiomes to identify functional genes (e.g., monooxygenases) linked to degradation.
- Analyze redox conditions and co-contaminant profiles (e.g., dissolved oxygen, chlorinated solvents) to predict biodegradation potential .
- Use stable isotope probing (SIP) with ¹³C-labeled this compound to track microbial assimilation .
Basic: How should researchers design studies to assess the environmental persistence of this compound?
Methodological Answer:
- Batch reactor experiments : Measure degradation rates under varying pH, temperature, and redox conditions.
- Column studies : Simulate groundwater flow to evaluate sorption-desorption dynamics using site-specific soils .
- QSAR modeling : Predict environmental half-lives using fragment-based descriptors (e.g., iodide group electronegativity) .
Advanced: Q. What computational tools can predict the compound’s interaction with mineral surfaces or organic matter?
- Molecular dynamics (MD) simulations to model adsorption onto iron oxyhydroxides or clay minerals.
- Fate and transport models (e.g., MODFLOW) parameterized with site-specific hydraulic conductivity and organic carbon content .
Basic: What are the knowledge gaps in regulatory frameworks for this compound?
Methodological Answer:
- Lack of enforceable standards : Only non-enforced screening levels exist (e.g., USEPA Tap Water RSL: 0.46 µg/L) .
- Insufficient toxicity data : Limited carcinogenicity studies for iodinated dioxane analogs .
Advanced: Q. How can researchers contribute to evidence-based policy development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
